molecular formula C17H36N2O B584878 N-Hexadecyl-N-methylnitrous amide CAS No. 98648-34-1

N-Hexadecyl-N-methylnitrous amide

Cat. No. B584878
CAS RN: 98648-34-1
M. Wt: 284.488
InChI Key: CRWBBWJOAPFABB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of amides, in general, can be achieved through the reaction of an acid chloride with ammonia, a 1° amine, or 2° amine . Another method involves the use of phenyl trimethylammonium iodide (PhMe3NI) as a safe, non-toxic, and easy-to-handle reagent for an absolutely monoselective N-methylation of amides .


Molecular Structure Analysis

The structural parameters of the amide group have been determined carefully. An important feature of the group is that it is planar - the carbon, oxygen, nitrogen, and the first atom of each of the R groups on carbon and nitrogen lie in the same plane .


Chemical Reactions Analysis

The N-methylation of amides and related compounds can be achieved using quaternary ammonium salts as solid methylating agents . The ease of operational setup, high yields of ≤99%, high functional group tolerance, and especially the excellent monoselectivity for amides make this method attractive for late-stage methylation of bioactive compounds .


Physical And Chemical Properties Analysis

N-Hexadecyl-N-methylnitrous amide is a white to pale yellow solid with a melting point of 41-43°C (lit). It is slightly soluble in chloroform and methanol .

Mechanism of Action

The mechanism of Nγ-methylations on the amide side chains of D-Asn, an enzymatic modification with little biochemical precedent, has been characterized . Crystal structures of the AerE methyltransferase in complex with its epimerized peptide substrate and -adenosyl-homocysteine reveal features of substrate recognition and an unexpected metal-ion that may mediate methyl transfer to the poorly nucleophilic amide .

Safety and Hazards

This product as supplied is intended for research use only, not for use in human, therapeutic, or diagnostic applications without the expressed written authorization of United States Biological. All products should be handled by qualified personnel only, trained in laboratory procedures .

properties

IUPAC Name

N-hexadecyl-N-methylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36N2O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(2)18-20/h3-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRWBBWJOAPFABB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCN(C)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90694977
Record name N-Hexadecyl-N-methylnitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

98648-34-1
Record name N-Hexadecyl-N-methylnitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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